2,2'-Dinitrobenzidine
Overview
Description
2,2’-Dinitrobenzidine is a chemical compound with the molecular formula C12H10N4O4 . It is also known by other names such as 4-(4-amino-2-nitrophenyl)-3-nitroaniline and 2,2’-DINITRO-[1,1’-BIPHENYL]-4,4’-DIAMINE .
Molecular Structure Analysis
The molecular structure of 2,2’-Dinitrobenzidine is characterized by the presence of nitro groups and amino groups attached to a biphenyl core . The InChI string representation of its structure is InChI=1S/C12H10N4O4/c13-7-1-3-9(11(5-7)15(17)18)10-4-2-8(14)6-12(10)16(19)20/h1-6H,13-14H2
.
Chemical Reactions Analysis
The ionization constants of 2,2’-Dinitrobenzidine were determined spectrophotometrically in 33-3% (w/w) methanol . The low pK value obtained for 2,3’-dinitrobenzidine when compared to that of 2-nitro and 2,2’-dinitrobenzidines is explained on the basis of the electron-withdrawing nature of the nitro group .
Physical And Chemical Properties Analysis
2,2’-Dinitrobenzidine has a molecular weight of 274.23 g/mol . It has a density of 1.498 g/cm3 and a boiling point of 499.4ºC at 760 mmHg . The compound has a topological polar surface area of 144 Ų .
Scientific Research Applications
Ionization Constants and Spectrophotometry
Research has explored the ionization constants of various nitrobenzidines, including 2,2'-dinitrobenzidine, using spectrophotometric methods in methanol solutions. The study found significant differences in the ionization constants of these compounds, influenced by factors like the electron-withdrawing nature of the nitro group and intramolecular hydrogen bonding (Aravamuthan, Kalidas, & Venkatachalam, 1982).
Electrochemical Studies
Electrochemical reduction of 2,2'-dinitrobenzidine has been examined, revealing insights into its behavior in different solutions, such as buffered aqueous methanol and N,N-dimethylformamide. These studies have contributed to understanding the reduction mechanisms and the formation of intermediates, such as nitroso compounds (Aravamuthan, Kalidas, & Venkatachalam, 1985; 1989).
Polymer Synthesis
2,2'-Dinitrobenzidine has been used in the synthesis of thermally stable aromatic poly(imide amide benzimidazole) copolymers. This involves reacting 2,2'-dinitrobenzidine with other chemical components to create polymers with desirable properties such as high thermal stability and solubility in various solvents. These copolymers have potential applications in high-temperature environments due to their significant thermal and thermo-oxidative stability (Wang & Wu, 2003; 2004; 2005).
Liquid Crystal Formation
Research into the formation of liquid crystals in binary systems has identified that compounds like 2,2'-dinitrobenzidine can induce liquid crystal formation when mixed with certain nonmesogenic compounds. This property is useful in the study and development of new liquid crystal materials for various applications, such as displays and sensors (Fukui & Matsunaga, 1982).
Pharmaceutical Research
Although not directly involving 2,2'-dinitrobenzidine, related dinitro compounds have been explored in pharmaceutical research. For instance, dinitrophenylsulfonamides have been evaluated for antimycobacterial properties. Such studies contribute to understanding the broader class of nitro compounds and their potential medical applications (Malwal et al., 2012).
Safety And Hazards
When handling 2,2’-Dinitrobenzidine, it is advised to keep away from heat/sparks/open flame/hot surfaces and to take measures to prevent the build-up of electrostatic charge . Use of explosion-proof equipment is recommended, and shock and friction should be avoided . Hands and face should be washed before breaks and immediately after handling the product .
Relevant Papers
The ionisation constants of 2-nitrobenzidine, 2,2’-dinitrobenzidine and 2,3’-dinitrobenzidine were determined spectrophotometrically in 33-3% (w/w) methanol .
properties
IUPAC Name |
4-(4-amino-2-nitrophenyl)-3-nitroaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4O4/c13-7-1-3-9(11(5-7)15(17)18)10-4-2-8(14)6-12(10)16(19)20/h1-6H,13-14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEJXQZAKAOGYBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)[N+](=O)[O-])C2=C(C=C(C=C2)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70207266 | |
Record name | 2,2'-Dinitrobenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2'-Dinitrobenzidine | |
CAS RN |
5855-71-0 | |
Record name | 2,2'-Dinitrobenzidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005855710 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2'-Dinitrobenzidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70207266 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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